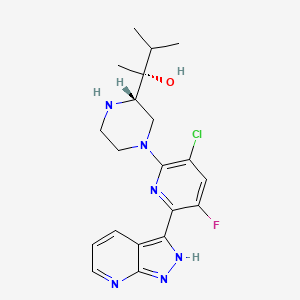

VTX-27

Description

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-[(2S)-4-[3-chloro-5-fluoro-6-(2H-pyrazolo[3,4-b]pyridin-3-yl)pyridin-2-yl]piperazin-2-yl]-3-methylbutan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24ClFN6O/c1-11(2)20(3,29)15-10-28(8-7-23-15)19-13(21)9-14(22)17(25-19)16-12-5-4-6-24-18(12)27-26-16/h4-6,9,11,15,23,29H,7-8,10H2,1-3H3,(H,24,26,27)/t15-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXWARSZQGAFXJM-MGPUTAFESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)(C1CN(CCN1)C2=C(C=C(C(=N2)C3=C4C=CC=NC4=NN3)F)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@](C)([C@@H]1CN(CCN1)C2=C(C=C(C(=N2)C3=C4C=CC=NC4=NN3)F)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24ClFN6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery of VTX-27, a Potent and Selective PKC Theta Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and preclinical characterization of VTX-27, a potent and selective inhibitor of Protein Kinase C theta (PKCθ). This compound represents a significant advancement in the pursuit of targeted therapies for autoimmune and inflammatory diseases. This document details the quantitative data, experimental methodologies, and key signaling pathways involved in the development of this compound.

Introduction: PKC Theta as a Therapeutic Target

Protein Kinase C theta (PKCθ) is a member of the novel PKC subfamily of serine/threonine kinases, with expression predominantly found in T-lymphocytes, skeletal muscle, and platelets.[1][2] In T-cells, PKCθ plays a pivotal role in the signal transduction cascade initiated by the T-cell receptor (TCR) and the CD28 co-stimulatory receptor.[1] Upon T-cell activation, PKCθ is recruited to the immunological synapse, the interface between a T-cell and an antigen-presenting cell (APC).[1][3] This localization is crucial for its function in activating downstream signaling pathways that lead to the activation of key transcription factors, including Nuclear Factor kappa B (NF-κB), Activator Protein-1 (AP-1), and Nuclear Factor of Activated T-cells (NFAT).[2][3][4][5] These transcription factors are essential for productive T-cell activation, proliferation, and the production of cytokines like Interleukin-2 (IL-2).[2][3]

Given its central role in T-cell mediated immunity, selective inhibition of PKCθ is a promising therapeutic strategy for a range of autoimmune diseases and allograft rejection.[1][2] The goal is to modulate harmful inflammatory responses driven by effector T-cells while potentially sparing beneficial immune functions.

Discovery and Optimization of this compound

The discovery of potent and selective PKCθ inhibitors was initiated through a high-throughput screening (uHTS) campaign.[6] This effort led to the identification of a 2,4-diamino-5-nitropyrimidine scaffold as a promising starting point for potent and selective PKCθ inhibitors.[6] Subsequent structure-activity relationship (SAR) studies and optimization efforts focused on enhancing potency, selectivity, and pharmacokinetic properties, ultimately leading to the identification of this compound (also referred to as Compound 27).[6][7]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, demonstrating its potency, selectivity, and favorable pharmacokinetic profile.

Table 1: In Vitro Potency and Selectivity of this compound

| Target Kinase | Inhibition Constant (Ki) | Selectivity Fold (vs. PKCθ) |

| PKCθ | 0.08 nM [7][8][9][10][11] | - |

| PKCδ | 16 nM[7][8][9][10][11] | 200x[9] |

| Classical PKC Isoforms (α, βI) | >1000-fold (except PKCβI, 200-fold)[9] | >1000x |

| Atypical PKC Isoforms | >10000-fold[9] | >10000x |

Data compiled from multiple sources indicating high potency for PKCθ and significant selectivity against other PKC isoforms.

Table 2: Preclinical Pharmacokinetic Profile of this compound in an Animal Model

| Parameter | Value |

| Clearance | 7 mL min⁻¹ kg⁻¹[9] |

| Half-life (t₁/₂) | 4.7 hours[9] |

| Oral Bioavailability (F) | 65%[9] |

| Max Concentration (Cmax) at 25 mg/kg | 700 ng/mL[9] |

This data highlights the excellent pharmacokinetic properties of this compound, including low clearance, a long half-life, and good oral bioavailability, making it a suitable candidate for in vivo studies.

Table 3: In Vivo Efficacy of this compound

| Study Type | Dosing | Effect |

| IL-2 Production Inhibition | Single oral doses of 6.25, 12.5, 25, and 50 mg/kg[9] | Potent, dose-dependent inhibition of IL-2 production[9] |

In vivo studies confirmed that the potent in vitro activity of this compound translates to a dose-dependent pharmacological effect in a relevant animal model.

Key Signaling Pathways and Discovery Workflow

The following diagrams, generated using the DOT language, visualize the critical signaling pathways involving PKCθ and the general workflow for the discovery of inhibitors like this compound.

Caption: PKC Theta Signaling Pathway in T-Cell Activation.

Caption: this compound Discovery and Optimization Workflow.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the characterization of this compound.

Biochemical Kinase Assay (In Vitro)

Objective: To determine the inhibitory potency (Ki or IC50) of this compound against purified PKCθ and a panel of other kinases to assess selectivity.

General Protocol (based on common industry practices for kinase assays):

-

Reagents and Materials:

-

Purified, recombinant human PKCθ enzyme.

-

Kinase buffer (e.g., containing Tris-HCl, MgCl₂, DTT).

-

ATP (at or near the Km concentration for the enzyme).

-

A suitable substrate for PKCθ (e.g., a specific peptide).

-

This compound and other test compounds serially diluted in DMSO.

-

ADP-Glo™ Kinase Assay kit or similar technology to detect kinase activity.[12]

-

384-well microplates.

-

-

Procedure:

-

A solution of the PKCθ enzyme is prepared in kinase buffer.

-

The test compound (this compound) or DMSO (as a control) is added to the wells of a 384-well plate.[12]

-

The enzyme solution is then added to the wells containing the compound.[12]

-

The kinase reaction is initiated by adding a mixture of the substrate and ATP.[12]

-

The plate is incubated at room temperature for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.[12]

-

The reaction is stopped by adding a solution containing EDTA or by proceeding directly to the detection step.

-

The amount of ADP produced, which is proportional to the kinase activity, is measured using a luminescence-based method such as the ADP-Glo™ assay.[12]

-

Luminescence is read using a plate reader.

-

-

Data Analysis:

-

The percentage of inhibition for each compound concentration is calculated relative to the DMSO control.

-

IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.

-

Ki values can be calculated from the IC50 values using the Cheng-Prusoff equation if the ATP concentration and its Km are known.

-

Caption: Experimental Workflow for a Biochemical Kinase Assay.

Cell-Based Assays for T-Cell Activation

Objective: To evaluate the functional activity of this compound in a cellular context by measuring its ability to inhibit T-cell activation, typically by quantifying IL-2 production.

General Protocol (based on common T-cell activation assays):

-

Cell Culture:

-

Use a human T-cell line (e.g., Jurkat) or primary human T-cells isolated from peripheral blood mononuclear cells (PBMCs).

-

Culture cells in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.

-

-

Procedure:

-

Plate the T-cells in 96-well plates.

-

Pre-incubate the cells with various concentrations of this compound or DMSO (vehicle control) for a specified time.

-

Stimulate the T-cells to induce activation. This is commonly done using a combination of anti-CD3 and anti-CD28 antibodies, or with phorbol 12-myristate 13-acetate (PMA) and ionomycin.

-

Incubate the stimulated cells for a period sufficient for cytokine production (e.g., 24 hours).

-

After incubation, collect the cell culture supernatants.

-

-

IL-2 Quantification:

-

Measure the concentration of IL-2 in the supernatants using a commercially available ELISA (Enzyme-Linked Immunosorbent Assay) kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of IL-2 production for each concentration of this compound compared to the stimulated vehicle control.

-

Determine the EC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

-

In Vivo Animal Studies

Objective: To assess the pharmacokinetic properties and in vivo efficacy of this compound in a relevant animal model.

General Protocol (example for a rodent model):

-

Animals:

-

Use a suitable strain of mice (e.g., C57BL/6) or rats.[13] All animal procedures should be conducted in accordance with approved animal care and use guidelines.

-

-

Pharmacokinetic (PK) Study:

-

Administer a single dose of this compound to a cohort of animals, either intravenously (IV) and/or orally (PO).

-

Collect blood samples at multiple time points after dosing.

-

Process the blood to obtain plasma.

-

Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Calculate key PK parameters including clearance, half-life, volume of distribution, Cmax, Tmax, and oral bioavailability.

-

-

In Vivo Efficacy Study (e.g., Inhibition of IL-2 Production):

-

Dose animals orally with this compound at various dose levels (e.g., 6.25, 12.5, 25, 50 mg/kg) or with a vehicle control.[9]

-

At a specified time after dosing (e.g., corresponding to Tmax), administer a T-cell stimulant (e.g., anti-CD3 antibody).

-

Collect blood samples at a time point corresponding to peak cytokine production.

-

Measure the levels of IL-2 in the plasma or serum using ELISA.

-

Determine the dose-dependent inhibition of IL-2 production.

-

Conclusion

This compound is a novel, potent, and selective inhibitor of PKCθ discovered through a systematic drug discovery process. Its high affinity for the target enzyme, excellent selectivity against other kinases, and favorable drug-like properties, including good oral bioavailability, have been demonstrated through a series of in vitro and in vivo experiments. The data presented in this guide underscore the potential of this compound as a therapeutic agent for the treatment of T-cell-mediated autoimmune and inflammatory diseases. Further clinical development will be necessary to establish its safety and efficacy in human patients.

References

- 1. Frontiers | PKC-theta-mediated signal delivery from the TCR/CD28 surface receptors [frontiersin.org]

- 2. PKC-θ is a drug target for prevention of T cell-mediated autoimmunity and allograft rejection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PKC-θ and the immunological synapse: mechanisms and implications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | PKC-theta in regulatory and effector T-cell functions [frontiersin.org]

- 6. Discovery of potent and selective PKC-theta inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound - Nordic Biosite [nordicbiosite.com]

- 8. selleckchem.com [selleckchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. invivochem.net [invivochem.net]

- 11. selleckchem.com [selleckchem.com]

- 12. promega.com [promega.com]

- 13. selleckchem.com [selleckchem.com]

VTX-27: A Technical Guide to its Function as a Selective PKCθ Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

VTX-27 is a potent and highly selective small molecule inhibitor of Protein Kinase C theta (PKCθ), a key enzyme in the T-cell receptor (TCR) signaling cascade. Its primary function is the modulation of T-cell activation and proliferation, making it a significant area of investigation for autoimmune and inflammatory diseases. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of its role in cellular signaling pathways.

Introduction to this compound and its Target: PKCθ

This compound, also identified as Compound 27, is a pyrazolopyrimidine-based inhibitor developed to target Protein Kinase C theta (PKCθ) with high affinity and selectivity. PKCθ is a member of the novel PKC subfamily of serine/threonine kinases, predominantly expressed in T-lymphocytes and skeletal muscle. In T-cells, PKCθ plays a crucial role in transducing signals from the T-cell receptor (TCR) and the CD28 co-receptor, which are essential for T-cell activation, proliferation, and cytokine release. Due to its central role in T-cell-mediated immunity, PKCθ has emerged as a promising therapeutic target for a range of autoimmune and inflammatory conditions. This compound's mechanism of action is centered on its ability to competitively inhibit the ATP-binding site of PKCθ, thereby preventing the phosphorylation of downstream substrates and interrupting the signaling cascade that leads to T-cell activation.

Mechanism of Action: Inhibition of the PKCθ Signaling Pathway

Upon engagement of the T-cell receptor (TCR) with an antigen-presenting cell (APC), a signaling cascade is initiated, leading to the activation of phospholipase C-gamma 1 (PLCγ1). PLCγ1 cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol trisphosphate (IP3). DAG recruits PKCθ to the cell membrane, specifically to the immunological synapse, where it is activated.

Activated PKCθ then phosphorylates downstream targets, leading to the activation of key transcription factors, including:

-

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): PKCθ activates the IKK complex, which leads to the degradation of IκB and the subsequent translocation of NF-κB to the nucleus.

-

AP-1 (Activator Protein-1): PKCθ is involved in the activation of the MAP kinase cascade, which ultimately leads to the formation and activation of the AP-1 transcription factor.

-

NFAT (Nuclear Factor of Activated T-cells): While primarily activated by the calcium-calcineurin pathway, PKCθ can also contribute to the full activation of NFAT.

These transcription factors drive the expression of genes crucial for T-cell function, most notably Interleukin-2 (IL-2), a key cytokine for T-cell proliferation and differentiation.

This compound exerts its function by binding to the ATP-binding pocket of PKCθ, preventing the transfer of phosphate to its substrates. This inhibition effectively blocks the downstream signaling events, leading to a reduction in IL-2 production and suppression of T-cell activation and proliferation.

Caption: this compound inhibits PKCθ at the immunological synapse.

Quantitative Data

The inhibitory activity and selectivity of this compound have been characterized through various biochemical and cellular assays.

Table 1: Biochemical Inhibitory Activity of this compound

| Kinase Target | Inhibition Constant (Ki) (nM) |

| PKCθ | 0.08 |

| PKCδ | 16 |

| PKCα | >1000 |

| PKCβ | >1000 |

| PKCγ | >1000 |

| PKCε | >200 |

| PKCη | >1000 |

| PKCζ | >10000 |

Data compiled from publicly available vendor information.

Table 2: Cellular Activity of a Representative Vertex PKCθ Inhibitor

| Cell Type | Assay | Endpoint | IC50 (nM) |

| Human Peripheral Blood Mononuclear Cells (PBMCs) | T-cell Activation | IL-2 Production | 11 |

| Jurkat T-cells | T-cell Activation | IL-2 Production | 5 |

Data is representative of selective pyrazolopyrimidine PKCθ inhibitors from Vertex Pharmaceuticals.

Table 3: In Vivo Pharmacokinetic Properties of a Representative Vertex PKCθ Inhibitor in Rat

| Parameter | Value |

| Clearance (CL) | 7 mL/min/kg |

| Half-life (t1/2) | 4.7 hours |

| Oral Bioavailability (F) | 65% |

Data is representative of selective pyrazolopyrimidine PKCθ inhibitors from Vertex Pharmaceuticals.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of selective pyrazolopyrimidine PKCθ inhibitors.

PKCθ Enzyme Inhibition Assay (Biochemical)

This protocol describes a representative method for determining the inhibitory activity of compounds against PKCθ using a fluorescence polarization-based assay.

Objective: To determine the Ki of this compound for PKCθ.

Materials:

-

Recombinant human PKCθ enzyme

-

Fluorescently labeled PKCθ substrate peptide

-

ATP

-

Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

-

This compound (or test compound) serially diluted in DMSO

-

384-well microplates

Procedure:

-

Prepare a reaction mixture containing the PKCθ enzyme and the fluorescently labeled substrate peptide in the assay buffer.

-

Add 1 µL of serially diluted this compound in DMSO to the wells of a 384-well plate.

-

Add 10 µL of the enzyme/substrate mixture to each well.

-

Incubate the plate at room temperature for 10 minutes.

-

Initiate the kinase reaction by adding 10 µL of ATP solution to each well. The final ATP concentration should be at its Km value for PKCθ.

-

Incubate the reaction at room temperature for 60 minutes.

-

Stop the reaction by adding a stop solution containing EDTA.

-

Measure the fluorescence polarization of each well using a suitable plate reader.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a four-parameter logistic equation.

-

Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

Caption: Workflow for PKCθ enzyme inhibition assay.

IL-2 Production Assay in Human PBMCs (Cellular)

This protocol outlines a representative method for assessing the effect of this compound on T-cell activation by measuring IL-2 production in stimulated human peripheral blood mononuclear cells (PBMCs).

Objective: To determine the IC50 of this compound for the inhibition of IL-2 production in human PBMCs.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

-

Phytohemagglutinin (PHA) or anti-CD3/anti-CD28 antibodies

-

This compound (or test compound) serially diluted in DMSO

-

96-well cell culture plates

-

Human IL-2 ELISA kit

Procedure:

-

Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation.

-

Resuspend PBMCs in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.

-

Plate 100 µL of the cell suspension into each well of a 96-well plate.

-

Add 1 µL of serially diluted this compound to the appropriate wells. The final DMSO concentration should be kept below 0.1%.

-

Pre-incubate the cells with the compound for 1 hour at 37°C in a 5% CO2 incubator.

-

Stimulate the cells by adding PHA (e.g., at 1 µg/mL) or a combination of anti-CD3 and anti-CD28 antibodies.

-

Incubate the plates for 24-48 hours at 37°C in a 5% CO2 incubator.

-

After incubation, centrifuge the plates and collect the supernatant.

-

Measure the concentration of IL-2 in the supernatant using a human IL-2 ELISA kit according to the manufacturer's instructions.

-

Calculate the percent inhibition of IL-2 production for each concentration of this compound and determine the IC50 value.

Caption: Workflow for IL-2 production assay in PBMCs.

Conclusion

This compound is a potent and selective inhibitor of PKCθ that effectively suppresses T-cell activation by blocking the TCR signaling pathway. Its high selectivity for PKCθ over other PKC isoforms suggests a favorable therapeutic window, potentially minimizing off-target effects. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for further research and development of this compound and similar molecules as potential therapeutics for autoimmune and inflammatory diseases. The continued investigation into the precise role of PKCθ in various T-cell subsets and disease models will be crucial in fully elucidating the therapeutic potential of this class of inhibitors.

VTX2735: A Technical Overview of its Role as a Peripherally Restricted NLRP3 Inhibitor in Autoimmune and Autoinflammatory Disease Models

Disclaimer: This document focuses on VTX2735 , a selective NLRP3 inflammasome inhibitor developed by Ventyx Biosciences. Initial searches for "VTX-27" identified a different molecule, a PKCθ inhibitor. Given the context of autoimmune disease models and the extensive pipeline information available, it is presumed that the intended subject of this technical guide is VTX2735.

Introduction

Autoimmune and autoinflammatory diseases are characterized by a dysregulated immune response, leading to chronic inflammation and tissue damage. A key mediator in many of these conditions is the NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome. The NLRP3 inflammasome is a multi-protein complex that, upon activation by a wide array of danger signals, triggers the maturation and release of potent pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18). VTX2735 is an orally bioavailable, potent, and selective small-molecule inhibitor of the NLRP3 inflammasome. By targeting NLRP3, VTX2735 represents a promising therapeutic strategy to quell the inflammatory cascade central to numerous autoimmune and autoinflammatory disorders. This guide provides a detailed overview of the preclinical and clinical data supporting the role of VTX2735 in disease models, its mechanism of action, and relevant experimental protocols.

Mechanism of Action: NLRP3 Inflammasome Inhibition

The activation of the NLRP3 inflammasome is a two-step process. The first step, "priming," involves the transcriptional upregulation of NLRP3 and pro-IL-1β, typically through NF-κB signaling initiated by stimuli like lipopolysaccharide (LPS). The second step, "activation," is triggered by a diverse set of stimuli, including pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs), which lead to the assembly of the inflammasome complex. This complex consists of NLRP3, the adaptor protein ASC, and pro-caspase-1. The proximity of pro-caspase-1 molecules within the assembled complex facilitates its auto-cleavage and activation. Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms, which are potent mediators of inflammation. VTX2735 is designed to directly inhibit the NLRP3 protein, thereby preventing inflammasome assembly and the subsequent downstream inflammatory signaling.

Data Presentation: Preclinical and Clinical Findings

Quantitative data for VTX2735 has been reported in various in vitro assays, in vivo models of inflammation, and clinical trials. This information is summarized in the tables below.

Table 1: In Vitro and In Vivo Preclinical Efficacy of VTX2735

| Assay/Model | System | Endpoint | Result | Citation |

| In Vitro Potency | ||||

| NLRP3 Inhibition | Human Monocytes (wild-type NLRP3) | IC50 | 2 nM | [1] |

| NLRP3 Inhibition | CAPS Patients' Monocytes (mutant NLRP3) | IC50 | 14-166 nM | [1] |

| IL-1β Release | Human Whole Blood (LPS/ATP stimulated) | IC50 | 60 nM | [1] |

| In Vivo Efficacy | ||||

| IL-1β Release | Mouse Model (LPS/ATP challenge) | ED50 | 0.2 mg/kg | [1] |

| Inflammation | Gouty Rat Model | - | Active | [1] |

Table 2: Clinical Trial Data for VTX2735

| Trial Phase | Population | Key Findings | Citation |

| Phase 1 | Healthy Volunteers (n=72) | - Well-tolerated across all doses (up to 200 mg daily for 14 days).- All drug-related adverse events were mild.- Robust dose-related suppression of ex vivo LPS/ATP-mediated IL-1β release.- Reduction from baseline in high-sensitivity C-reactive protein (hsCRP). | [2][3][4][5][6] |

| Phase 2 | Cryopyrin-Associated Periodic Syndromes (CAPS) Patients (n=7, FCAS subset) | - Clinically meaningful improvements in disease activity.- 85% mean reduction in the Key Symptom Score during Treatment Period 1.- Reductions in inflammatory biomarkers.- Well-tolerated, all drug-related adverse events were mild. | [7] |

VTX2735 in Autoimmune Disease Models

While specific quantitative data for VTX2735 in classic autoimmune disease models like collagen-induced arthritis (CIA) for rheumatoid arthritis or experimental autoimmune encephalomyelitis (EAE) for multiple sclerosis are not publicly available, the therapeutic potential is strongly suggested by studies with other selective NLRP3 inhibitors, such as MCC950. These models demonstrate the critical role of the NLRP3 inflammasome in the pathology of these diseases.

-

Rheumatoid Arthritis (RA): In the CIA mouse model, NLRP3 inflammasome activation is highly correlated with disease severity, joint inflammation, and bone destruction. Treatment with the NLRP3 inhibitor MCC950 has been shown to significantly ameliorate arthritic symptoms and reduce cartilage erosion in this model.[8]

-

Multiple Sclerosis (MS): In the EAE mouse model, inhibiting the NLRP3 inflammasome with MCC950 has been demonstrated to lessen disease severity, reduce demyelination, and prevent neuronal damage.[9][10][11]

These findings provide a strong rationale for the development of VTX2735 for autoimmune conditions where NLRP3-mediated inflammation is a key driver.

Experimental Protocols

Detailed methodologies for key experiments are crucial for researchers. Below are representative protocols for in vivo autoimmune disease models where an NLRP3 inhibitor like VTX2735 could be evaluated.

Protocol 1: Collagen-Induced Arthritis (CIA) in Mice

This model is widely used to study the pathology of rheumatoid arthritis and to evaluate potential therapeutics.

-

Animals: DBA/1 mice (male, 8-10 weeks old) are typically used due to their high susceptibility to CIA.

-

Induction of Arthritis:

-

Primary Immunization (Day 0): Prepare an emulsion of bovine type II collagen (e.g., 2 mg/mL) in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (e.g., 4 mg/mL). Administer 100 µL of the emulsion intradermally at the base of the tail.

-

Booster Immunization (Day 21): Prepare an emulsion of bovine type II collagen (2 mg/mL) in Incomplete Freund's Adjuvant (IFA). Administer 100 µL of the emulsion intradermally at the base of the tail.

-

-

Therapeutic Intervention:

-

Begin treatment with the NLRP3 inhibitor (e.g., VTX2735) or vehicle control after the booster immunization, often around the first signs of arthritis onset (typically days 24-28).

-

Administration can be oral (e.g., daily gavage), which is suitable for an orally bioavailable compound like VTX2735.

-

-

Assessment of Arthritis:

-

Clinical Scoring: Monitor mice 3-4 times per week for signs of arthritis. Score each paw on a scale of 0-4 based on erythema and swelling (0=normal, 1=mild swelling/erythema of one digit, 2=moderate swelling/erythema of multiple digits, 3=severe swelling/erythema of the entire paw, 4=maximal swelling and ankylosis). The maximum score per mouse is 16.

-

Paw Thickness: Measure paw thickness using a digital caliper.

-

-

Endpoint Analysis (e.g., Day 42):

-

Histology: Collect joints for histological analysis to assess synovial inflammation, cartilage damage, and bone erosion.

-

Cytokine Measurement: Collect serum or tissue homogenates to measure levels of IL-1β and other inflammatory cytokines by ELISA.

-

Protocol 2: Experimental Autoimmune Encephalomyelitis (EAE) in Mice

This is the most commonly used animal model for multiple sclerosis.

-

Animals: C57BL/6 mice (female, 8-12 weeks old) are frequently used.

-

Induction of EAE:

-

Immunization (Day 0): Emulsify Myelin Oligodendrocyte Glycoprotein (MOG) peptide 35-55 in CFA containing Mycobacterium tuberculosis. Subcutaneously inject approximately 200 µL of the emulsion at two sites on the flank.

-

Pertussis Toxin Administration: Administer pertussis toxin (e.g., 200-300 ng) intraperitoneally on Day 0 and Day 2 post-immunization to facilitate the entry of immune cells into the central nervous system.

-

-

Therapeutic Intervention:

-

Treatment with the NLRP3 inhibitor (e.g., VTX2735) or vehicle can be prophylactic (starting at or before immunization) or therapeutic (starting at the onset of clinical signs).

-

Oral administration via gavage is a common route.

-

-

Assessment of EAE:

-

Clinical Scoring: Monitor mice daily for clinical signs of EAE on a scale of 0-5 (0=no signs, 1=limp tail, 2=hind limb weakness, 3=partial hind limb paralysis, 4=complete hind limb paralysis, 5=moribund).

-

Body Weight: Monitor body weight daily as weight loss is an indicator of disease severity.

-

-

-

Histology: Perfuse mice and collect spinal cord and brain tissue for histological analysis of immune cell infiltration and demyelination (e.g., using H&E and Luxol Fast Blue staining).

-

Flow Cytometry: Isolate mononuclear cells from the CNS to characterize immune cell populations (e.g., Th1, Th17 cells).

-

Cytokine Analysis: Measure cytokine levels in CNS tissue homogenates or from restimulated splenocytes.

-

References

- 1. ventyxbio.com [ventyxbio.com]

- 2. Ventyx Biosciences Announces Positive Topline Phase 1 Data for its Peripheral NLRP3 Inhibitor VTX2735 - BioSpace [biospace.com]

- 3. trialstat.com [trialstat.com]

- 4. Ventyx Biosciences Announces Positive Topline Phase 1 Data for its Peripheral NLRP3 Inhibitor [drug-dev.com]

- 5. Ventyx Biosciences Announces Positive Topline Phase 1 Data for its Peripheral NLRP3 Inhibitor VTX2735 – Ventyx Biosciences, Inc. [ir.ventyxbio.com]

- 6. Ventyx Biosciences Announces Positive Topline Phase 1 Data for its Peripheral NLRP3 Inhibitor VTX2735 – Ventyx Biosciences, Inc. [ir.ventyxbio.com]

- 7. Ventyx Biosciences Reports Clinical Data for its NLRP3 Inhibitor Portfolio and Provides Pipeline Updates at Virtual Investor Event - BioSpace [biospace.com]

- 8. NLRP3 inflammasome activation contributes to the pathogenesis of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibiting the NLRP3 Inflammasome with MCC950 Alleviates Neurological Impairment in the Brain of EAE Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. transpharmation.com [transpharmation.com]

- 11. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]

An In-depth Technical Guide to the Interaction of Ventyx Biosciences' NLRP3 Inflammasome Inhibitors: VTX2735 and VTX3232

For Researchers, Scientists, and Drug Development Professionals

Abstract

The NLRP3 inflammasome is a critical component of the innate immune system, and its dysregulation is implicated in a wide range of inflammatory diseases. Ventyx Biosciences has developed a portfolio of novel, potent, and selective small molecule inhibitors of the NLRP3 inflammasome. This technical guide provides a comprehensive overview of two lead candidates, VTX2735, a peripherally restricted inhibitor, and VTX3232, a CNS-penetrant inhibitor. We will delve into their mechanism of action, present preclinical and clinical data in structured tables, provide detailed experimental protocols for key assays, and visualize the associated signaling pathways and experimental workflows using Graphviz diagrams. This document is intended to serve as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of NLRP3 inflammasome inhibition.

Introduction to the NLRP3 Inflammasome

The NACHT, LRR, and PYD domains-containing protein 3 (NLRP3) inflammasome is a multi-protein complex that plays a pivotal role in the innate immune response. Upon activation by a variety of stimuli, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), NLRP3 oligomerizes and recruits the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD). This leads to the activation of caspase-1, which in turn cleaves the pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, active forms.[1] Aberrant activation of the NLRP3 inflammasome is a key driver of pathology in numerous inflammatory conditions, making it a highly attractive therapeutic target.

Ventyx Biosciences is at the forefront of developing oral, selective NLRP3 inhibitors. This guide focuses on two of their clinical-stage molecules: VTX2735, designed for systemic inflammatory diseases, and VTX3232, which is CNS-penetrant and intended for neuroinflammatory and neurodegenerative disorders.

VTX2735: A Peripherally Restricted NLRP3 Inhibitor

VTX2735 is a novel, potent, and selective oral small-molecule inhibitor of NLRP3 designed to treat systemic inflammatory conditions by limiting its effects to the periphery.[2]

Mechanism of Action

VTX2735 potently and reversibly binds to the proximal Walker B motif of the NLRP3 protein. This interaction inhibits the ATPase activity of NLRP3, which is essential for its activation and the subsequent assembly of the inflammasome complex.[3] VTX2735 shows no inhibition of other inflammasomes, highlighting its selectivity.[3]

Quantitative Preclinical and Clinical Data

The following tables summarize the key quantitative data for VTX2735 from preclinical and clinical studies.

Table 1: VTX2735 In Vitro and In Vivo Potency

| Assay | System | IC50 / ED50 | Reference |

| NLRP3 Inhibition (wild-type) | Human Monocytes | 2 nM | [3] |

| NLRP3 Inhibition (CAPS variants) | CAPS Patients' Monocytes | 14-166 nM | [3] |

| IL-1β Release | Human Whole Blood Assay (LPS/ATP) | 60 nM | [3] |

| In Vivo Efficacy | Mice (LPS/ATP challenge) | 0.2 mg/kg | [3] |

Table 2: VTX2735 Phase 2a Clinical Trial in Cryopyrin-Associated Periodic Syndromes (CAPS)

| Indication | Number of Patients | Primary Outcome | Result | Reference |

| Familial Cold Autoinflammatory Syndrome (FCAS) | 7 | Mean reduction in Key Symptom Score | 85% | [4][5] |

VTX3232: A CNS-Penetrant NLRP3 Inhibitor

VTX3232 is an orally available, selective, and CNS-penetrant NLRP3 inhibitor developed for neuroinflammatory and neurodegenerative diseases, as well as cardiometabolic disorders.[2] Its ability to cross the blood-brain barrier allows it to target neuroinflammation directly.

Mechanism of Action

VTX3232 is a potent, low nanomolar inhibitor of the NLRP3 inflammasome. Molecular docking studies suggest that VTX3232 forms a hydrogen bond with Asp662 in a hydrophilic region of the NLRP3 protein, thereby disrupting its function.[6] This inhibition prevents the activation of caspase-1 and the subsequent maturation and release of IL-1β and IL-18.

Quantitative Preclinical and Clinical Data

The following tables summarize the key quantitative data for VTX3232 from preclinical and clinical studies.

Table 3: VTX3232 In Vitro Potency

| Assay | System | IC50 | Reference |

| NLRP3 Inhibition | Human Monocytes (LPS/ATP stimulated) | 7.1 nM | [7] |

| NLRP3 Inhibition | Human Microglia (BzATP stimulated) | 2.7 nM | [7] |

| IL-1β Release | Human Whole Blood | 15 nM | [1] |

Table 4: VTX3232 Phase 2a Clinical Trial in Early-Stage Parkinson's Disease

| Number of Patients | Treatment Duration | Key Outcomes | Results | Reference |

| 10 | 28 days | Change in MDS-UPDRS Scores | Part I: -2.4 (p=0.0118), Part II: -2.7 (p<0.01), Part III: (p<0.01) | [8][9] |

| Biomarker Reduction (Plasma & CSF) | IL-1β and IL-18 reduced by 14% to 52% | [8] |

Table 5: VTX3232 Phase 2 Clinical Trial in Obesity and Cardiovascular Risk Factors

| Number of Participants | Treatment Duration | Key Outcomes | Results | Reference |

| 175 | 12 weeks | hsCRP Reduction (VTX3232 vs. Placebo) | 64% reduction vs. 3% increase (p<0.0001) | [10][11] |

| IL-6 Reduction (VTX3232 monotherapy) | Statistically significant reduction to ≤1.65 ng/L (p<0.0001) | [10][11] | ||

| hsCRP Target Achievement (<2mg/L) | 69% of patients (p<0.0001) | [12] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These represent standard protocols in the field; specific parameters may have been adapted by Ventyx Biosciences.

Whole Blood Ex Vivo IL-1β Stimulation Assay

This assay is crucial for assessing the potency of NLRP3 inhibitors in a physiologically relevant matrix.

Objective: To measure the inhibition of IL-1β release in human whole blood following NLRP3 inflammasome activation.

Materials:

-

Freshly drawn human whole blood collected in heparinized tubes.

-

RPMI 1640 medium.

-

Lipopolysaccharide (LPS) from E. coli.

-

Adenosine 5'-triphosphate (ATP).

-

VTX compound (or other inhibitors) at various concentrations.

-

96-well cell culture plates.

-

ELISA kit for human IL-1β.

-

Plate reader.

Protocol:

-

Blood Collection and Dilution: Collect whole blood from healthy human donors in heparin-containing tubes. Dilute the blood 1:1 with RPMI 1640 medium.[13]

-

Priming: Add 100 µL of the diluted blood to each well of a 96-well plate. Prime the cells by adding LPS to a final concentration of 2 ng/mL.[13]

-

Inhibitor Addition: Add the VTX compound at desired final concentrations to the appropriate wells. Include a vehicle control (e.g., DMSO). Pre-incubate the plate for 1 hour at 37°C in a 5% CO2 incubator.[13]

-

Activation: Add ATP to a final concentration of 5 mM to all wells except for the unstimulated control.[13]

-

Incubation: Incubate the plate for an additional 30 minutes at 37°C in a 5% CO2 incubator.[13]

-

Sample Collection: Centrifuge the plate to pellet the blood cells. Carefully collect the plasma supernatant.

-

Cytokine Measurement: Measure the concentration of IL-1β in the plasma supernatants using a commercially available human IL-1β ELISA kit, following the manufacturer's instructions.[14][15][16][17]

-

Data Analysis: Calculate the percentage of inhibition of IL-1β release for each concentration of the VTX compound compared to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

ASC Speck Formation Assay by Immunofluorescence

This imaging-based assay visualizes the formation of the ASC speck, a hallmark of inflammasome activation.

Objective: To qualitatively and quantitatively assess the inhibition of ASC speck formation in macrophages.

Materials:

-

THP-1 monocytes or primary human monocyte-derived macrophages (hMDMs).

-

RPMI 1640 medium supplemented with 10% FBS and antibiotics.

-

Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation.

-

LPS.

-

Nigericin or ATP.

-

VTX compound.

-

96-well imaging plates.

-

Fixation buffer (e.g., 4% paraformaldehyde).

-

Permeabilization/blocking buffer (e.g., PBS with 0.1% saponin and 1% BSA).

-

Primary antibody: anti-ASC monoclonal antibody.

-

Secondary antibody: fluorescently labeled anti-mouse IgG.

-

Nuclear stain (e.g., DAPI).

-

Confocal microscope.

Protocol:

-

Cell Culture and Differentiation:

-

For THP-1 cells, seed them in a 96-well imaging plate and differentiate into macrophage-like cells by treating with 100 nM PMA for 48-72 hours.[18]

-

For hMDMs, isolate monocytes from peripheral blood and differentiate them into macrophages using standard protocols.

-

-

Priming: Prime the differentiated macrophages with LPS (e.g., 200 ng/mL) for 2-3 hours.[19]

-

Inhibitor Treatment: Add the VTX compound at various concentrations and incubate for 1 hour.

-

Activation: Stimulate the cells with an NLRP3 activator such as nigericin (10 µM) or ATP (5 mM) for 30-60 minutes.[19]

-

Fixation and Permeabilization:

-

Carefully wash the cells with PBS.

-

Fix the cells with fixation buffer for 30 minutes at 37°C.

-

Wash three times with PBS.

-

Permeabilize and block the cells with perm/block buffer for 30 minutes at 37°C.[19]

-

-

Immunostaining:

-

Incubate the cells with the primary anti-ASC antibody overnight at 4°C.[20]

-

Wash the cells three times with PBS containing 0.1% Tween 20 (PBST).

-

Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.[20]

-

Wash three times with PBST.

-

Stain the nuclei with DAPI for 5-10 minutes.[20]

-

-

Imaging and Analysis:

-

Image the cells using a confocal microscope.

-

Quantify the percentage of cells with ASC specks in each treatment group. An ASC speck is identified as a single, large, bright fluorescent aggregate of ASC within a cell.[21]

-

Mandatory Visualizations

Signaling Pathways

Caption: NLRP3 Inflammasome Activation Pathway and Inhibition by VTX Compounds.

Experimental Workflows

Caption: General Experimental Workflow for VTX Compound Evaluation.

Conclusion

VTX2735 and VTX3232 represent promising therapeutic candidates for a wide array of inflammatory and neuroinflammatory diseases. Their high potency and selectivity for the NLRP3 inflammasome, demonstrated through rigorous preclinical and clinical evaluation, underscore the potential of this therapeutic strategy. This technical guide provides a foundational understanding of these compounds, their mechanism of action, and the experimental approaches used to characterize them. Further research and clinical development will continue to elucidate the full therapeutic potential of these novel NLRP3 inhibitors.

References

- 1. researchgate.net [researchgate.net]

- 2. In vitro protocol for the optimal induction of inflammation in human monocyte cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ventyxbio.com [ventyxbio.com]

- 4. biospace.com [biospace.com]

- 5. Ventyx Biosciences Announces Positive Preclinical Data for CNS-Penetrant NLRP3 Inhibitor VTX3232 Demonstrating Reversal of Obesity and Improvements in Cardiometabolic and Inflammatory Markers – Ventyx Biosciences, Inc. [ir.ventyxbio.com]

- 6. researchgate.net [researchgate.net]

- 7. ventyxbio.com [ventyxbio.com]

- 8. Ventyx reports preclinical data on NLRP3 inhibitor in diet-induced obesity mice | BioWorld [bioworld.com]

- 9. Ventyx Biosciences Begins Phase 2a Trial of VTX3232 in Early Parkinson’s Patients [synapse.patsnap.com]

- 10. Generation of stable cell lines [bio-protocol.org]

- 11. Ventyx Biosciences Announces Positive Preclinical Data for CNS-Penetrant NLRP3 Inhibitor VTX3232 Demonstrating Reversal of Obesity and Improvements in Cardiometabolic and Inflammatory Markers – Ventyx Biosciences, Inc. [ir.ventyxbio.com]

- 12. Ventyx's Phase 2a Trial Of VTX3232 Meets Primary Goal In Early-Stage Parkinson's Disease | Nasdaq [nasdaq.com]

- 13. Whole blood assay as a model for in vitro evaluation of inflammasome activation and subsequent caspase-mediated interleukin-1 beta release - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human IL-1β in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. pubcompare.ai [pubcompare.ai]

- 16. stemcell.com [stemcell.com]

- 17. documents.thermofisher.com [documents.thermofisher.com]

- 18. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 19. adipogen.com [adipogen.com]

- 20. Microscopic Detection of ASC Inflammasomes in Bone Marrow Derived Macrophages Post Stimulation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

VTX-27: A Technical Guide to its Protein Kinase C Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

VTX-27 is a potent and highly selective small molecule inhibitor of Protein Kinase C theta (PKCθ), a key enzyme in the T-cell receptor (TCR) signaling pathway.[1][2] Its selectivity for PKCθ over other PKC isoforms and the broader kinome makes it a valuable tool for dissecting the role of this specific kinase in immune responses and a potential therapeutic agent for T-cell mediated autoimmune diseases and allograft rejection. This technical guide provides a comprehensive overview of the PKC selectivity profile of this compound, detailed experimental methodologies for its characterization, and a visualization of its mechanism of action within the relevant signaling cascade.

This compound Protein Kinase C Selectivity Profile

The inhibitory activity of this compound has been quantified against various Protein Kinase C (PKC) isoforms. The data reveals a remarkable selectivity for PKCθ.

Table 1: this compound Inhibition Constants (Ki) for PKC Isoforms

| Kinase Isoform | Subfamily | Inhibition Constant (Ki) | Selectivity vs. PKCθ |

| PKCθ | Novel | 0.08 nM | - |

| PKCδ | Novel | 16 nM | 200-fold |

| PKCβI | Classical | ~16 nM (estimated) | ~200-fold |

| Other Classical PKC (α, γ) | Classical | > 80 nM | > 1000-fold |

| Atypical PKC (ζ, ι) | Atypical | > 800 nM | > 10000-fold |

Data compiled from publicly available sources. The Ki for PKCβI is estimated based on the reported 200-fold selectivity.[2]

Signaling Pathway Modulated by this compound

This compound exerts its biological effects by inhibiting PKCθ, a critical node in the T-cell receptor (TCR) signaling pathway. Upon TCR and CD28 co-stimulation, a signaling cascade is initiated, leading to the activation of downstream transcription factors such as NF-κB and AP-1, which are crucial for T-cell activation, proliferation, and cytokine production. PKCθ plays a pivotal role in this process by phosphorylating key downstream targets. By selectively inhibiting PKCθ, this compound effectively blocks these downstream events.

Caption: T-Cell Receptor Signaling Pathway and the inhibitory action of this compound.

Experimental Protocols

The determination of the selectivity profile of a kinase inhibitor like this compound involves robust and sensitive biochemical assays. Below is a representative protocol for a radiometric protein kinase assay, a common method for determining inhibition constants (Ki).

Radiometric Kinase Assay for PKC Isoform Inhibition

This protocol outlines the general steps to determine the potency and selectivity of this compound against a panel of PKC isoforms.

Objective: To determine the concentration of this compound that inhibits 50% of the kinase activity (IC50) for various PKC isoforms, from which the inhibition constant (Ki) can be calculated.

Materials:

-

Recombinant human PKC isoforms (θ, α, β, γ, δ, ε, η, ζ)

-

This compound (stock solution in DMSO)

-

PKC substrate (e.g., myelin basic protein or a specific peptide substrate)

-

[γ-³²P]ATP or [γ-³³P]ATP

-

Kinase reaction buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT, and appropriate cofactors for specific PKC isoforms like phosphatidylserine and diacylglycerol)

-

96-well plates

-

Phosphocellulose paper or membrane-based filter plates

-

Wash buffer (e.g., 75 mM phosphoric acid)

-

Scintillation counter and scintillation fluid

Workflow:

References

VTX-27 Binding Affinity to PKC Theta: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the binding affinity of VTX-27, a potent and selective inhibitor of Protein Kinase C theta (PKCθ). The information presented herein is curated for professionals in the fields of research, science, and drug development to provide a comprehensive understanding of this compound's interaction with its primary target.

Quantitative Binding Affinity Data

This compound demonstrates high affinity and selectivity for PKCθ. The following table summarizes the key quantitative data regarding its binding characteristics.

| Target | Inhibition Constant (Ki) |

| PKCθ | 0.08 nM [1][2][3][4][5] |

| PKCδ | 16 nM[1][2][3][4][5] |

| Other PKC Isoforms (classical) | >1000-fold selectivity (except PKCβ I, 200-fold)[1] |

| Other PKC Isoforms (atypical) | >10000-fold selectivity[1] |

PKCθ Signaling Pathway and this compound Inhibition

PKCθ is a critical enzyme in the T-cell activation cascade.[6][7][8] Upon T-cell receptor (TCR) and CD28 co-stimulation, PKCθ is recruited to the immunological synapse where it initiates a signaling cascade leading to the activation of transcription factors like NF-κB and AP-1.[7][8] This ultimately results in T-cell activation, proliferation, and cytokine production, such as IL-2.[1][6][7] this compound, as a potent inhibitor, blocks these downstream effects by preventing the kinase activity of PKCθ.

Caption: this compound inhibits the PKCθ signaling cascade in T-cell activation.

Experimental Protocols

While specific, detailed experimental protocols for determining the binding affinity of this compound to PKCθ are not publicly available, a generalized workflow for such an assay can be inferred from standard biochemical kinase assay procedures.

General Kinase Inhibition Assay (Hypothetical Workflow for this compound)

This protocol outlines a typical fluorescence polarization-based competition assay, a common method for determining the inhibition constant (Ki) of a compound.

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Dilute recombinant human PKCθ enzyme to the desired concentration in assay buffer.

-

Prepare a fluorescently labeled ATP-competitive tracer specific for PKCθ.

-

Prepare a substrate peptide for PKCθ.

-

Prepare ATP solution.

-

-

Assay Plate Preparation:

-

In a 384-well microplate, add a serial dilution of this compound.

-

Add the PKCθ enzyme to all wells except the negative control.

-

Add the fluorescent tracer to all wells.

-

-

Incubation:

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the inhibitor to bind to the enzyme.

-

-

Reaction Initiation:

-

Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP to all wells.

-

-

Detection:

-

Read the fluorescence polarization on a suitable plate reader. The degree of polarization is inversely proportional to the amount of tracer displaced by this compound.

-

-

Data Analysis:

-

Calculate the IC50 value from the dose-response curve of this compound concentration versus fluorescence polarization.

-

Convert the IC50 value to a Ki value using the Cheng-Prusoff equation, which requires the concentration of the fluorescent tracer and its known affinity (Kd) for the enzyme.

-

Caption: Generalized workflow for a kinase inhibition assay.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. invivochem.net [invivochem.net]

- 6. Frontiers | The Role of PKC-θ in CD4+ T Cells and HIV Infection: To the Nucleus and Back Again [frontiersin.org]

- 7. Protein Kinase C Theta (PKCθ): A Key Player in T Cell Life and Death - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | PKC-theta in regulatory and effector T-cell functions [frontiersin.org]

An In-depth Technical Guide to VTX-27 and VTX2735: Distinguishing a PKCθ Inhibitor from a Clinical-Stage NLRP3 Inflammasome Inhibitor

Executive Summary: This technical guide provides a comprehensive overview of two distinct molecular entities: VTX-27, a potent and selective inhibitor of Protein Kinase C theta (PKCθ), and VTX2735, a clinical-stage, peripherally restricted inhibitor of the NACHT, LRR and PYD domains-containing protein 3 (NLRP3) inflammasome. It has come to our attention that there may be some confusion between these two compounds, and this document aims to clarify their unique chemical properties, mechanisms of action, and therapeutic potential. This guide is intended for researchers, scientists, and drug development professionals.

Part 1: this compound – A Selective PKCθ Inhibitor

This compound is a highly potent and selective small molecule inhibitor of Protein Kinase C theta (PKCθ), a key enzyme in T-cell signaling pathways. Its development has been focused on the potential treatment of autoimmune diseases.

This compound Chemical Structure and Properties

The chemical structure and key properties of this compound are summarized below.

| Property | Value |

| IUPAC Name | (αR,2S)-4-[3-chloro-5-fluoro-6-(1H-pyrazolo[3,4-b]pyridin-3-yl)-2-pyridinyl]-α-methyl-α-(1-methylethyl)-2-piperazinemethanol |

| CAS Number | 1321924-70-2 |

| Molecular Formula | C₂₀H₂₄ClFN₆O |

| Molecular Weight | 418.9 g/mol |

| Solubility | Soluble in DMSO |

Mechanism of Action of this compound

This compound functions as a selective inhibitor of PKCθ. PKCθ is a member of the novel PKC family and plays a crucial role in the activation and proliferation of T-cells. By inhibiting PKCθ, this compound can modulate T-cell mediated immune responses, which are often dysregulated in autoimmune disorders.

Caption: this compound inhibits PKCθ, a key step in the T-cell receptor signaling cascade that leads to the production of pro-inflammatory cytokines like IL-2.

Preclinical Data for this compound

Preclinical studies have demonstrated the potency and selectivity of this compound.

| Parameter | Value | Reference |

| Ki for PKCθ | 0.08 nM | [1][2] |

| Ki for PKCδ | 16 nM | [1][2] |

| Selectivity | >1000-fold over classical PKC isoforms (except PKCβ I, 200-fold) and >10000-fold over atypical isoforms | [3] |

| Inhibition of IL-2 release in human PBMCs (IC50) | 11 nM | [4] |

| Oral Bioavailability (in vivo) | 65% | [2] |

| Half-life (in vivo) | 4.7 hours | [2] |

| Clearance (in vivo) | 7 mL/min/kg | [2] |

Experimental Protocols for this compound

Inhibition of IL-2 Release in Human Peripheral Blood Mononuclear Cells (PBMCs): [4]

-

Isolate human PBMCs from whole blood using standard density gradient centrifugation.

-

Pre-incubate the PBMCs with varying concentrations of this compound.

-

Stimulate the T-cells within the PBMC population using anti-CD3 and anti-CD28 antibodies to induce T-cell receptor activation.

-

Culture the cells for a specified period.

-

Collect the cell culture supernatant.

-

Measure the concentration of IL-2 in the supernatant using an enzyme-linked immunosorbent assay (ELISA).

-

Calculate the IC50 value by plotting the percentage of IL-2 inhibition against the concentration of this compound.

Part 2: VTX2735 – A Peripherally Restricted NLRP3 Inflammasome Inhibitor

VTX2735 is a novel, potent, and selective oral inhibitor of the NLRP3 inflammasome. It is being developed by Ventyx Biosciences for the treatment of a range of systemic inflammatory conditions.[3] VTX2735 is a peripherally restricted compound, meaning it does not readily cross the blood-brain barrier.[5]

VTX2735 Chemical Structure and Properties

While the specific chemical structure of VTX2735 has not been publicly disclosed in the reviewed literature, it is described as a small molecule. Key properties are summarized below.

| Property | Value | Reference |

| Description | A novel, potent, and selective oral small-molecule inhibitor of NLRP3. | [3][5] |

| Distribution | Peripherally restricted; does not permeate the blood-brain barrier. | [5] |

| Biopharmaceutical Classification System (BCS) | Class I | [5] |

Mechanism of Action of VTX2735

VTX2735 targets the NLRP3 inflammasome, a multi-protein complex that plays a critical role in the innate immune system. Upon activation by various stimuli, the NLRP3 inflammasome promotes the cleavage of pro-caspase-1 to active caspase-1. Caspase-1 then cleaves pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their active forms, IL-1β and IL-18, which drive inflammatory responses. VTX2735 potently and reversibly binds to the proximal NLRP3 Walker B motif, inhibiting its ATPase activity and subsequent inflammasome assembly and activation.[5]

Caption: VTX2735 inhibits the activation and oligomerization of NLRP3, preventing the assembly of the inflammasome complex and the subsequent maturation and release of pro-inflammatory cytokines IL-1β and IL-18.

Preclinical and Clinical Data for VTX2735

VTX2735 has demonstrated potent inhibition of the NLRP3 inflammasome in preclinical models and has shown clinical proof-of-concept in patients with cryopyrin-associated periodic syndromes (CAPS).[2][3]

Preclinical Efficacy:

| Assay | IC50 / ED50 | Reference |

| Wild-type NLRP3 in human monocytes | IC50 of 2 nM | [5] |

| NLRP3 variants in CAPS patients' monocytes | IC50 between 14-166 nM | [5] |

| IL-1β release in human whole blood assay (LPS/ATP induced) | IC50 of 60 nM | [5] |

| In vivo mouse model (LPS/ATP challenge) | ED50 of 0.2 mg/kg | [5] |

Clinical Trial Highlights:

-

Phase 1: A randomized, double-blind, placebo-controlled study in 72 healthy volunteers showed that VTX2735 was well-tolerated with dose-linear pharmacokinetics.[6][7] The study also demonstrated robust, dose-dependent suppression of IL-1β release in an ex vivo assay.[7]

-

Phase 2 (CAPS): In a trial with 7 patients with familial cold autoinflammatory syndrome (FCAS), a subset of CAPS, treatment with VTX2735 resulted in an 85% mean reduction in the Key Symptom Score and was well-tolerated.[2]

Experimental Protocols for VTX2735

General Protocol for Ex Vivo IL-1β Release Assay: [5][7]

This protocol is a generalized representation based on common methodologies for assessing NLRP3 inflammasome inhibition.

-

Blood Collection: Draw whole blood from healthy volunteers or clinical trial subjects into heparinized tubes.

-

Priming: Aliquot whole blood into 96-well plates and prime with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a defined period (e.g., 2-4 hours) at 37°C to induce the transcription of pro-IL-1β.

-

Inhibitor Addition: Add VTX2735 at various concentrations to the primed blood samples and incubate for a short period (e.g., 30-60 minutes).

-

Activation: Stimulate the NLRP3 inflammasome with an activating agent such as ATP (e.g., 5 mM) or nigericin (e.g., 5-20 µM) and incubate for an additional period (e.g., 1-2 hours) at 37°C.

-

Sample Collection: Centrifuge the plates to separate plasma from the blood cells.

-

Cytokine Measurement: Collect the plasma supernatant and measure the concentration of IL-1β using a specific ELISA kit.

-

Data Analysis: Determine the IC50 value by plotting the percentage of IL-1β inhibition against the log of the inhibitor concentration.

Caption: A generalized workflow for determining the potency of an NLRP3 inhibitor like VTX2735 in an ex vivo human whole blood assay.

Conclusion

References

- 1. ventyxbio.com [ventyxbio.com]

- 2. Pipeline - Ventyx Biosciences [ventyxbio.com]

- 3. VTX 2735 - AdisInsight [adisinsight.springer.com]

- 4. abmole.com [abmole.com]

- 5. Assaying NLRP3-mediated LDH and IL-1β release [protocols.io]

- 6. Ventyx Biosciences Announces Positive Topline Phase 1 Data for its Peripheral NLRP3 Inhibitor [drug-dev.com]

- 7. Ventyx Biosciences Announces Positive Topline Phase 1 Data [globenewswire.com]

Methodological & Application

Application Notes and Protocols: VTX-27 In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Abstract

VTX-27 is a highly potent and selective small molecule inhibitor of Protein Kinase C theta (PKCθ), a key enzyme in T-cell signaling pathways. It also exhibits inhibitory activity against Protein Kinase C delta (PKCδ) at higher concentrations. These application notes provide detailed protocols for in vitro assays to characterize the biochemical and cellular activity of this compound, focusing on its inhibitory effects on PKCθ and its potential downstream impact on inflammatory signaling, including the NLRP3 inflammasome pathway.

Introduction

Protein Kinase C theta (PKCθ) is a critical mediator of T-cell activation and proliferation. Its targeted inhibition is a promising therapeutic strategy for autoimmune diseases and certain cancers. This compound has been identified as a potent and selective inhibitor of PKCθ. The following protocols describe standard in vitro methods to quantify the inhibitory potency of this compound and to assess its effects on cellular signaling cascades.

Data Presentation

Table 1: Biochemical Potency of this compound

| Target Kinase | Assay Type | Inhibitor Constant (Ki) |

| PKCθ | Cell-free | 0.08 nM |

| PKCδ | Cell-free | 16 nM |

Data synthesized from publicly available information.[1]

Experimental Protocols

PKCθ In Vitro Kinase Assay (Cell-Free)

This protocol describes a method to determine the inhibitory activity of this compound against purified PKCθ enzyme.

Materials:

-

Recombinant human PKCθ enzyme

-

PKCθ substrate peptide (e.g., Myelin Basic Protein)

-

ATP (Adenosine triphosphate)

-

This compound (dissolved in DMSO)[1]

-

Kinase buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

96-well white, flat-bottom plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare this compound Dilutions: Perform a serial dilution of the this compound stock solution in DMSO, followed by a further dilution in kinase buffer to achieve the desired final concentrations.

-

Enzyme and Substrate Preparation: Dilute the recombinant PKCθ enzyme and substrate peptide in kinase buffer to the desired concentrations.

-

Reaction Setup:

-

Add 5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 96-well plate.

-

Add 10 µL of the PKCθ enzyme solution to each well.

-

Incubate for 10 minutes at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding 10 µL of the ATP and substrate peptide mix.

-

-

Kinase Reaction: Incubate the plate at 30°C for 60 minutes.

-

Signal Detection:

-

Stop the reaction and detect the amount of ADP produced by following the manufacturer's instructions for the ADP-Glo™ Kinase Assay.

-

Briefly, add ADP-Glo™ Reagent to deplete the remaining ATP.

-

Add Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP as a luminescent signal.

-

-

Data Analysis:

-

Record the luminescence using a plate reader.

-

Calculate the percent inhibition for each this compound concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve. The Ki can be calculated from the IC50 using the Cheng-Prusoff equation.

-

NLRP3 Inflammasome Activation Assay in THP-1 Cells

This protocol assesses the effect of this compound on the activation of the NLRP3 inflammasome in a human monocytic cell line.

Materials:

-

THP-1 cells

-

RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

Phorbol 12-myristate 13-acetate (PMA) for cell differentiation

-

Lipopolysaccharide (LPS)

-

Nigericin or ATP (NLRP3 activators)

-

This compound (dissolved in DMSO)

-

Human IL-1β ELISA kit

-

LDH Cytotoxicity Assay Kit

-

96-well cell culture plates

Procedure:

-

Cell Culture and Differentiation:

-

Culture THP-1 cells in RPMI-1640 medium.

-

Seed the cells in a 96-well plate at a density of 1 x 10^6 cells/mL.

-

Differentiate the cells into macrophage-like cells by treating with 100 ng/mL PMA for 24-48 hours.

-

-

Priming (Signal 1):

-

Remove the PMA-containing medium and replace it with fresh medium.

-

Prime the cells with 1 µg/mL LPS for 3-4 hours to upregulate the expression of NLRP3 and pro-IL-1β.[2]

-

-

This compound Treatment:

-

After the priming step, treat the cells with various concentrations of this compound or DMSO (vehicle control) for 1 hour.

-

-

NLRP3 Activation (Signal 2):

-

Activate the NLRP3 inflammasome by adding Nigericin (10 µM) or ATP (5 mM) for 1 hour.[3]

-

-

Sample Collection:

-

Centrifuge the plate at 500 x g for 5 minutes.

-

Carefully collect the cell culture supernatants for analysis.

-

-

Measurement of IL-1β Release:

-

Quantify the concentration of secreted IL-1β in the supernatants using a human IL-1β ELISA kit according to the manufacturer's instructions.

-

-

Cytotoxicity Assessment:

-

Measure the release of lactate dehydrogenase (LDH) in the supernatants using an LDH cytotoxicity assay kit to assess pyroptosis-associated cell death.

-

-

Data Analysis:

-

Compare the levels of IL-1β and LDH release in this compound-treated cells to the vehicle-treated controls.

-

Visualizations

References

Application Notes and Protocols for VTX-27

For Researchers, Scientists, and Drug Development Professionals

Abstract

VTX-27 is a potent and highly selective inhibitor of Protein Kinase C theta (PKCθ), a key enzyme in T-cell activation and survival.[1][2][3] Its specificity makes it a valuable tool for investigating the role of PKCθ in autoimmune diseases and other inflammatory conditions.[4][5] These application notes provide detailed protocols for the preparation of this compound stock solutions for use in in vitro and in vivo research settings.

Chemical Properties and Storage

A summary of the key chemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Weight | 418.9 g/mol | [1] |

| Formula | C₂₀H₂₄ClFN₆O | [1] |

| CAS Number | 1321924-70-2 | [1] |

| Appearance | Solid powder | [4] |

| Purity | ≥95% | [4] |

| Solubility | DMSO: ≥ 60 mg/mL (up to 125 mg/mL reported)[2][3], Ethanol: 5 mg/mL[1], Water: Insoluble[1] | |

| Storage (Powder) | 3 years at -20°C, 2 years at 4°C | [3] |

| Storage (In Solvent) | 1 year at -80°C, 1 month at -20°C | [1] |

This compound Signaling Pathway

This compound selectively inhibits PKCθ, which plays a crucial role in T-cell receptor (TCR) signaling and subsequent T-cell activation. By inhibiting PKCθ, this compound can modulate downstream signaling events, including the production of cytokines like Interleukin-2 (IL-2).

Caption: this compound inhibits the PKCθ signaling pathway.

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

Materials:

-

This compound powder

-

Anhydrous or high-purity DMSO (use freshly opened DMSO as it is hygroscopic)[1]

-

Sterile microcentrifuge tubes or vials

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

-

Optional: Ultrasonic bath

Workflow for Stock Solution Preparation:

Caption: Workflow for this compound stock solution preparation.

Procedure:

-

Weighing the Compound:

-

Accurately weigh a desired amount of this compound powder. For example, weigh out 1 mg of this compound.

-

-

Calculating the Solvent Volume:

-

Use the following formula to calculate the volume of DMSO required to achieve a 10 mM concentration:

-

Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Concentration (mol/L))

-

-

For 1 mg of this compound (0.001 g) and a molecular weight of 418.9 g/mol :

-

Volume (L) = 0.001 g / (418.9 g/mol * 0.010 mol/L) = 0.0002387 L

-

Convert to microliters: 0.0002387 L * 1,000,000 µL/L = 238.7 µL

-

-

Therefore, you will need approximately 238.7 µL of DMSO for 1 mg of this compound to make a 10 mM stock solution.

-

-

Dissolving the Compound:

-

Add the calculated volume of DMSO to the vial containing the this compound powder.

-

Vortex the solution thoroughly until the powder is completely dissolved.

-

If necessary, briefly sonicate the solution in an ultrasonic bath to aid dissolution.[2]

-

-

Aliquoting and Storage:

Preparation of Working Solutions for In Vitro Assays

For cell-based assays, the DMSO stock solution should be further diluted in the appropriate cell culture medium to the final desired concentration.

Important Considerations:

-

The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

-

Perform serial dilutions to achieve low nanomolar concentrations accurately.

-

Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Example Dilution:

To prepare a 100 nM working solution from a 10 mM stock:

-

Prepare an intermediate dilution: Dilute the 10 mM stock 1:100 in cell culture medium to get a 100 µM solution.

-

Prepare the final working solution: Dilute the 100 µM intermediate solution 1:1000 in cell culture medium to get a final concentration of 100 nM.

In Vivo Formulation

For oral administration in animal studies, this compound can be formulated as a suspension. A common vehicle for this is Carboxymethylcellulose sodium (CMC-Na).[1]

Example Formulation (Homogeneous Suspension):

-

A formulation of ≥5 mg/mL in CMC-Na has been reported.[1]

-

To prepare a 1 mL working solution at 5 mg/mL, add 5 mg of this compound to 1 mL of CMC-Na solution and mix thoroughly to obtain a homogeneous suspension.[1]

Note: The optimal formulation and dosage will depend on the specific animal model and experimental design.

Safety Precautions

-

This compound is for research use only and not for human or veterinary use.[4]

-

Handle the compound in a well-ventilated area.

-

Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

-

Consult the Safety Data Sheet (SDS) for detailed safety information.

Disclaimer: These protocols are intended as a guide. Researchers should optimize the protocols based on their specific experimental requirements.

References

VTX-27 Application Notes and Protocols for Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of VTX-27, a potent and selective inhibitor of Protein Kinase C theta (PKCθ), in preclinical mouse models. This document outlines recommended dosages, administration protocols, and the underlying signaling pathway, offering a foundational resource for designing in vivo studies.

Introduction

This compound is a highly selective inhibitor of PKCθ, a key enzyme in the T-cell receptor (TCR) signaling cascade that plays a crucial role in T-cell activation, proliferation, and cytokine release.[1][2] Its targeted action on PKCθ makes it a valuable tool for investigating the role of this kinase in various T-cell mediated diseases, including autoimmune disorders and inflammatory conditions.[2][3] this compound exhibits a favorable pharmacokinetic profile with good oral bioavailability and a long half-life, making it suitable for in vivo studies in mouse models.[4]

Quantitative Data Summary

The following table summarizes the reported in vivo dosage and pharmacokinetic properties of this compound in mouse models. This data serves as a starting point for experimental design, though optimal doses may vary depending on the specific mouse strain, disease model, and experimental endpoint.

| Parameter | Value | Species | Administration Route | Effect | Reference |

| Dosage Range | 6.25, 12.5, 25, 50 mg/kg | Mouse | Oral | Dose-dependent inhibition of IL-2 production | [4] |

| Oral Bioavailability | 65% | Mouse | Oral | N/A | [4] |

| Half-life (t½) | 4.7 hours | Mouse | Oral | N/A | [4] |

| Clearance | 7 mL/min/kg | Mouse | Oral | N/A | [4] |

Experimental Protocols

Preparation of this compound for Oral Administration

This protocol describes the preparation of this compound for oral gavage in mice.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

PEG300

-

Tween-80

-

Saline (0.9% NaCl)

-

Sterile microcentrifuge tubes

-

Pipettes and sterile tips

Procedure:

-

Stock Solution Preparation:

-

Prepare a stock solution of this compound in DMSO. For example, to create a 20.8 mg/mL stock, dissolve the appropriate amount of this compound powder in DMSO.[4]

-

Ensure the powder is completely dissolved by vortexing.

-

-

Vehicle Preparation (Example):

-

Working Solution Preparation:

-

To prepare a 2.08 mg/mL working solution as an example, add 100 µL of the 20.8 mg/mL this compound stock solution to 400 µL of PEG300 and mix thoroughly.[4]

-

Add 50 µL of Tween-80 to the mixture and mix again until the solution is clear.[4]

-

Finally, add 450 µL of saline to reach a final volume of 1 mL and mix thoroughly.[4]

-

The final concentration of the working solution should be adjusted based on the desired dosage and the weight of the mice.

-

In Vivo Administration Protocol

This protocol outlines the procedure for administering this compound to mice via oral gavage.

Materials:

-

Prepared this compound working solution

-

Mice (specific strain and model as per experimental design)

-

Animal scale

-

Oral gavage needles (20-22 gauge, with a ball tip)

-

1 mL syringes

Procedure:

-

Animal Handling and Dosing Calculation:

-

Weigh each mouse accurately before dosing.

-

Calculate the required volume of the this compound working solution for each mouse based on its weight and the target dosage (e.g., mg/kg).

-

The typical volume for oral gavage in mice is 5-10 mL/kg.

-

-